D-Glyceric acid calcium salt dihydrate

CAS No.:

Cat. No.: VC16195232

Molecular Formula: C6H14CaO10

Molecular Weight: 286.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H14CaO10 |

|---|---|

| Molecular Weight | 286.25 g/mol |

| IUPAC Name | calcium;(2R)-2,3-dihydroxypropanoate;dihydrate |

| Standard InChI | InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1 |

| Standard InChI Key | OKEVQKKVYQHNFW-AKYROZSLSA-L |

| Isomeric SMILES | C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2] |

| Canonical SMILES | C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

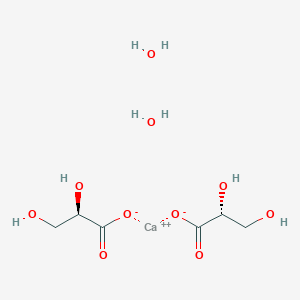

D-Glyceric acid calcium salt dihydrate is defined by the formula [HOCH₂CH(OH)CO₂]₂Ca·2H₂O, comprising two glyceric acid molecules, one calcium ion, and two water molecules . The calcium ion coordinates with the carboxylate groups of glyceric acid, forming a stable ionic lattice stabilized by hydrogen bonds from the water molecules.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄CaO₁₀ | |

| Molecular Weight | 286.25 g/mol | |

| CAS Number | 6000-41-5 | |

| Purity (Commercial) | ≥99% |

Stereochemical Configuration

The "D" prefix denotes the stereoisomeric form, where the hydroxyl groups on the second and third carbon atoms adopt specific spatial orientations. This configuration influences its biochemical interactions, particularly in enzymatic processes involving chiral recognition .

Synthesis and Production Methods

Enzymatic Synthesis

The enzymatic route typically employs L-tartrate dehydrogenase to convert L-tartrate into D-glyceric acid, which is subsequently neutralized with calcium hydroxide to yield the dihydrate salt. This method offers high stereoselectivity, with reaction conditions maintained at pH 7–8 and temperatures of 25–30°C to preserve enzyme activity.

Chemical Oxidation

Alternative synthesis involves oxidizing glycerol using nitric acid or metal catalysts under controlled conditions. The resulting glyceric acid is precipitated as the calcium salt by adding calcium chloride, followed by crystallization in aqueous media to form the dihydrate.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in water (≥10 g/100 mL at 25°C) but remains insoluble in organic solvents like ethanol or acetone . Its dihydrate form ensures stability under ambient conditions, though prolonged exposure to temperatures >100°C may induce dehydration .

Spectral Characteristics

Infrared spectroscopy reveals characteristic peaks at 3400 cm⁻¹ (O-H stretch), 1600 cm⁻¹ (asymmetric COO⁻ stretch), and 1400 cm⁻¹ (symmetric COO⁻ stretch), consistent with its ionic structure.

Applications in Research and Industry

Biochemical Research

D-Glyceric acid calcium salt dihydrate serves as a substrate in studies of glycerate kinase and other enzymes involved in carbohydrate metabolism. Its role in the glyoxylate cycle has implications for understanding metabolic disorders such as hyperoxaluria.

Ethanol Toxicity Mitigation

A pivotal study demonstrated that a racemic mixture (DL-GA calcium) at 20 µg/mL restored viability in ethanol-exposed gastric cells by 35.7%, suggesting potential therapeutic applications .

Table 2: Cell Viability Enhancement by DL-GA Calcium

| Cell Line | Ethanol Concentration | GA Concentration | Viability Increase | Duration |

|---|---|---|---|---|

| Kato III | 2% | 20 µg/mL | 35.7% | 72 h |

| RGM1 | 3% | 20 µg/mL | Full recovery | 24–72 h |

Recent Research Advancements

Metabolic Pathway Modulation

Emerging evidence indicates that D-glyceric acid influences mitochondrial ATP production, with preclinical models showing accelerated ethanol oxidation rates in hepatic tissues .

Industrial Applications

The compound’s carboxylate groups facilitate its use as a chelating agent in wastewater treatment and as a precursor for biodegradable polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume